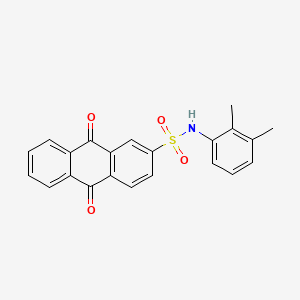

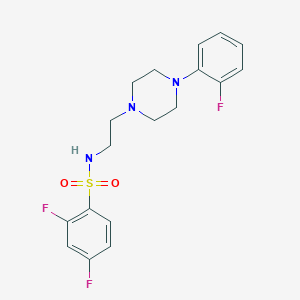

N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a sulfonamide derivative, which is a class of compounds widely used in medicine due to their antibacterial and diuretic properties . The “N-(2,3-dimethylphenyl)” part refers to a dimethylphenyl group attached to the nitrogen atom of the sulfonamide. The “9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide” part suggests the presence of an anthracene backbone, which is a three-ring polycyclic aromatic hydrocarbon, with two carbonyl groups at the 9 and 10 positions and a sulfonamide group at the 2 position.

Molecular Structure Analysis

The molecular structure of this compound would be expected to show the characteristic features of both sulfonamides and anthracenes. Sulfonamides typically show strong S=O and N-S stretching vibrations in their IR spectra, while anthracenes show the characteristic aromatic C=C stretching and C-H bending vibrations .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its sulfonamide and anthracene components. For example, it might be expected to have good thermal stability and a relatively high melting point due to the presence of the anthracene backbone .科学的研究の応用

Electrochemical Properties and Charge Transfer

N-(2,3-dimethylphenyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide and its derivatives exhibit unique electrochemical properties, characterized by multiple single-electron reduction and oxidation waves. The electrochemical reversibility and the low gap between oxidation and reduction potential make them suitable for studying transient redox states, which can have applications in designing novel electronic materials and understanding charge transfer mechanisms (Perepichka et al., 2002).

Crystal Structure and Potential in Cocrystal Formation

These compounds, due to their structural properties, have been identified as potential candidates for forming cocrystals, which can have implications in pharmaceuticals and other industrial applications. The ability to form hydrogen-bonded cocrystalline adducts suggests their utility in the formation of stable structures with other compounds, which is crucial in drug formulation and the creation of materials with specific characteristics (Alshahateet et al., 2007).

Catalytic Applications and Synthesis

The derivatives of this compound show promise as catalysts in various synthesis reactions. For example, they have been used as catalysts for the preparation of specific derivatives like 9-aryl-1,8-dioxo-octahydroxanthene derivatives. This highlights their potential role in catalyzing significant chemical reactions, which can be leveraged in synthetic chemistry and industrial applications (Khazaei et al., 2016).

Optical and Electrochemiluminescent Properties

Compounds related to this compound exhibit remarkable optical properties, including stability and electrochemiluminescent emission in an aqueous medium. This makes them suitable for applications in the field of optoelectronics and as potential components in devices that rely on light emission or charge transport (Natarajan & Schmittel, 2012).

作用機序

将来の方向性

The future directions for research on this compound would likely depend on its intended application. For example, if it were to be used as a pharmaceutical, future research might focus on optimizing its synthesis, improving its pharmacokinetic properties, and evaluating its efficacy and safety in preclinical and clinical studies .

特性

IUPAC Name |

N-(2,3-dimethylphenyl)-9,10-dioxoanthracene-2-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17NO4S/c1-13-6-5-9-20(14(13)2)23-28(26,27)15-10-11-18-19(12-15)22(25)17-8-4-3-7-16(17)21(18)24/h3-12,23H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEBVIWRQVSPEDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NS(=O)(=O)C2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(sec-butyl)-N2-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2365885.png)

![2-phenyl-3-(thiophen-2-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B2365886.png)

![5-cyclopropyl-Benzo[b]thiophene-2-carboxylic acid](/img/structure/B2365892.png)

![N-(1-methoxypropan-2-yl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2365895.png)

![N-(2-fluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2365897.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[methyl({1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl})amino]acetamide](/img/structure/B2365899.png)

![4-chloro-1-[6,7-dimethoxy-1-[(4-nitrophenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]butan-1-one](/img/structure/B2365902.png)

![(2-chloro-1,3-thiazol-5-yl)methyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B2365905.png)